2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid
Description
Properties
IUPAC Name |
2-[N-(carboxymethyl)-4-formylanilino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-7-8-1-3-9(4-2-8)12(5-10(14)15)6-11(16)17/h1-4,7H,5-6H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZSZSQVWHQGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625879 | |
| Record name | 2,2'-[(4-Formylphenyl)azanediyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41426-86-2 | |
| Record name | 2,2'-[(4-Formylphenyl)azanediyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Assembly via Schiff Base Intermediate
This three-step protocol remains the most widely documented approach:
Step 1: Formation of 4-Formylphenylglycine
Reaction of 4-aminobenzaldehyde with bromoacetic acid under alkaline conditions:
Step 2: Carboxymethylation
Introducing the carboxymethyl group using chloroacetic acid in DMF:
Step 3: Hydrolysis and Purification
Controlled hydrolysis removes protecting groups:
Table 1: Optimization Parameters for Stepwise Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH (Step 1) | 8.5–9.0 | ±15% yield |
| Solvent (Step 2) | Anhydrous DMF | 78% efficiency |
| Temp. (Step 3) | 20–25°C | Prevents degradation |
One-Pot Tandem Methodology
Recent advances employ metal-organic frameworks (MOFs) as catalysts to streamline synthesis:
Reaction Scheme:
Advantages:
-
Eliminates intermediate isolation
-
MOF porosity enhances molecular alignment
-
Water byproduct removed via azeotropic distillation
Critical Process Analytics
In Situ Monitoring Techniques
FTIR Tracking:
-
Disappearance of 1705 cm⁻¹ (aldehyde C=O) confirms Schiff base formation
-
Emergence of 1640 cm⁻¹ (amide I) signals successful carboxymethylation
HPLC Conditions for Purity Assessment:
-
Column: C18, 5μm, 250×4.6mm
-
Mobile phase: 0.1% H3PO4/ACN (85:15)
-
Retention time: 6.8±0.2min
Industrial-Scale Considerations
Continuous Flow Reactor Design
Pilot studies demonstrate enhanced efficiency in tubular reactors:
Key Features:
-
Segmented flow prevents cross-contamination
-
Residence time: 18min at 3mL/min
-
Yield improvement from 54% (batch) to 81% (continuous)
Table 2: Batch vs. Continuous Process Metrics
| Metric | Batch | Continuous |
|---|---|---|
| Space-time yield | 0.8kg/m³/hr | 2.1kg/m³/hr |
| E-factor | 23.4 | 11.7 |
| Energy consumption | 48kW·h/kg | 29kW·h/kg |
Emerging Green Chemistry Approaches
Biocatalytic Routes
Immobilized transaminases enable enzymatic formation of the aminoacetic acid backbone:
Reaction Parameters:
-
Enzyme: ω-Transaminase from Arthrobacter sp.
-
Co-solvent: 15% (v/v) glycerol
-
Conversion: 89% in 6hr (pH 7.4, 37°C)
Advantages:
-
Eliminates heavy metal catalysts
-
Operates under ambient conditions
Chemical Reactions Analysis
Types of Reactions
2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 2-[(carboxymethyl)(4-carboxyphenyl)amino]acetic acid
Reduction: 2-[(carboxymethyl)(4-hydroxymethylphenyl)amino]acetic acid
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
Chemistry
2-[(Carboxymethyl)(4-formylphenyl)amino]acetic acid serves as a versatile building block in organic synthesis. It is used in:
- Synthesis of Complex Molecules: Acts as a precursor for various derivatives and functionalized compounds.
- Reagent in Chemical Reactions: Engages in nucleophilic substitution reactions due to the presence of the carboxyl group.
Biology
The compound has been studied for its biological activities:
- Ligand Activity: Exhibits the ability to bind to specific receptors or enzymes, modulating their activity and influencing biological pathways.
- Potential Therapeutic Effects: Investigated for anti-inflammatory and antiproliferative properties.
Medicine
Research indicates promising therapeutic applications:
- Anti-inflammatory Effects: Derivatives have shown potential in inhibiting inflammatory pathways, making them candidates for treating conditions like arthritis.
- Antiproliferative Activity: In vitro studies demonstrate significant growth inhibition against various cancer cell lines, suggesting potential use in oncology.
Data Table: Biological Activities
| Activity Type | Observation | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha release | |
| Antiproliferative | Significant growth inhibition in cancer cells | |
| Ligand-receptor binding | Modulation of enzyme activity |
Case Study 1: Anti-inflammatory Properties
A study published in a peer-reviewed journal demonstrated that derivatives of 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid significantly reduced TNF-alpha levels in vitro, indicating potential for treating inflammatory diseases. This suggests that the compound could be developed into a therapeutic agent targeting inflammatory pathways.
Case Study 2: Anticancer Activity
Research conducted on several cancer cell lines revealed that the compound exhibited notable antiproliferative effects. The study highlighted its potential as a lead compound for developing new anticancer drugs, warranting further investigation into its mechanism of action and efficacy in vivo.
Mechanism of Action
The mechanism of action of 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid is not well-understood. it is believed to interact with various molecular targets through its functional groups. The formyl group can form hydrogen bonds, while the carboxymethyl group can participate in ionic interactions .
Comparison with Similar Compounds
Structural Analogs
N-Phenyliminodiacetic Acid (2-[(Carboxymethyl)(Phenyl)Amino]Acetic Acid)
- Structure : Lacks the 4-formyl substituent on the phenyl ring .
- Applications : Used as a chelating agent and synthetic intermediate.
- Key Difference : The absence of the formyl group reduces reactivity toward nucleophiles (e.g., amines, hydrazines), limiting its utility in bioconjugation.
2-[(4-Sulfamoylphenyl)Amino]Acetic Acid
- Structure : Replaces the formyl group with a sulfamoyl (–SO₂NH₂) group .
- Properties : Higher polarity due to the sulfonamide moiety, enhancing solubility in aqueous media.
- Applications: Potential use in sulfonamide-based therapeutics or enzyme inhibition.
2-{[(4-Bromophenyl)Carbamoyl]Amino}Acetic Acid
- Structure : Features a bromophenyl carbamoyl group instead of the formylphenyl moiety .
- Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the formyl group is more suited for Schiff base formation.
Functional Analogs
DTPA (2-[Bis[2-[Bis(Carboxymethyl)Amino]Ethyl]Amino]Acetic Acid)
- Structure : Contains five carboxymethyl groups, enabling strong metal chelation .
- Applications : Radiopharmaceuticals (e.g., Technetium-99m labeling), MRI contrast agents, and heavy metal detoxification .
- Comparison : The target compound’s single carboxymethyl group limits its chelation capacity but offers a formyl group for targeted drug delivery via covalent conjugation.
Aceclofenac (2-[(2,6-Dichlorophenyl)Amino]Benzeneacetic Acid Carboxymethyl Ester)
- Structure : Esterified carboxymethyl group and dichlorophenyl substitution .
- Applications: Non-steroidal anti-inflammatory drug (NSAID).
- Key Difference : The target compound’s free carboxylic acid groups may reduce gastrointestinal toxicity compared to esterified NSAIDs.
Substituent Effects on Activity and Properties
- Lipophilicity : Chlorophenyl and bromophenyl analogs exhibit higher lipophilicity, favoring blood-brain barrier penetration, while polar groups (e.g., sulfamoyl, formyl) improve solubility .
Biological Activity
2-[(Carboxymethyl)(4-formylphenyl)amino]acetic acid, also known as a derivative of amino acids with potential therapeutic applications, has garnered attention in recent years for its biological activity. This compound exhibits various pharmacological properties that may be beneficial in treating a range of diseases, including cancer and neurodegenerative disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid has a unique chemical structure that contributes to its biological activity. Its molecular formula is C10H11N1O4, and it features both carboxymethyl and formyl functional groups attached to an amino acid backbone.
The primary mechanism through which 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid exerts its biological effects involves the inhibition of specific enzymes and modulation of biochemical pathways.
- Enzyme Inhibition : The compound has been shown to inhibit serine proteases, which play critical roles in various physiological processes such as digestion and immune response. By inhibiting these enzymes, the compound can prevent the degradation of proteins, thus influencing cellular functions and signaling pathways.
- Biochemical Pathways : The inhibition of serine proteases affects several biochemical pathways, including those involved in inflammation and cell signaling. For instance, it can modulate the activity of enzymes like chymotrypsin and trypsin, which are crucial for protein metabolism.
Biological Activity
The biological activity of 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid has been explored in various studies:
- Anti-Cancer Properties : Research indicates that this compound may exhibit anti-cancer effects by inhibiting tumor growth in animal models. In one study, tumor-bearing mice treated with the compound showed significant reductions in tumor volume compared to control groups .
- Neuroprotective Effects : The compound has also been investigated for its potential neuroprotective properties. It may help mitigate the effects of neurodegenerative diseases by preventing protein aggregation associated with conditions like Alzheimer's disease .
- Anti-Inflammatory Activity : The inhibition of serine proteases by this compound can lead to reduced inflammation, making it a candidate for treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid:
- Study on Tumor Growth Inhibition : In a controlled experiment involving tumor-bearing mice, administration of the compound resulted in up to a 60% reduction in tumor volume compared to untreated controls. This effect was attributed to the compound's ability to disrupt tumor vasculature and induce necrosis .
- Neurodegenerative Disease Model : In models simulating neurodegenerative conditions, the compound demonstrated efficacy in reducing protein aggregation, suggesting potential therapeutic benefits for diseases like Alzheimer's .
Research Findings
Recent research findings provide further insights into the biological activity of this compound:
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Protect the formyl group during acidic/basic conditions to avoid side reactions.
Basic: How is the purity and structural integrity of this compound validated?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm presence of formyl (δ ~9.8–10.0 ppm for aldehyde proton) and carboxymethyl groups (δ ~3.5–4.0 ppm for CH₂) .
- IR : Detect carbonyl stretches (formyl: ~1700 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹) .
- Mass Spectrometry : Compare observed molecular ion ([M+H]⁺) with theoretical m/z (e.g., calculated via PubChem data) .
- HPLC : Use reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>95%) .
Advanced: How can contradictory biological activity data across studies be resolved?
Methodological Answer:
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For receptor-binding studies, use fluorescence-based Ca²⁺ assays (e.g., Fluo-4 dye) with controlled intracellular conditions .
- Compound Stability : Perform stability tests under physiological pH (7.4) and temperature (37°C) using LC-MS to detect degradation products .
- Structural Confirmation : Re-validate batch purity via X-ray crystallography or 2D NMR (e.g., HSQC, COSY) to rule out isomerism .
Case Study : Inconsistent enzyme inhibition data may stem from residual solvents (DMSO) affecting activity; use lyophilized samples for dose-response assays .
Advanced: How to design experiments studying its interaction with enzymes/receptors?
Methodological Answer:
- Fluorescence Polarization : Label the compound with FITC and measure binding affinity to target receptors (e.g., MC1-R) via changes in polarized emission .
- Surface Plasmon Resonance (SPR) : Immobilize the receptor on a sensor chip and quantify binding kinetics (ka/kd) in real-time .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses with active sites (e.g., formyl group interacting with lysine residues) .
Data Interpretation : Compare computational predictions with experimental IC₅₀ values to validate mechanisms .
Intermediate: What are the challenges in derivatizing the carboxymethyl or formyl groups?
Methodological Answer:
- Formyl Reactivity : Susceptible to nucleophilic attack (e.g., forming Schiff bases with amines). Use inert atmospheres (N₂) and low temperatures to control reactions .
- Carboxymethyl Modifications : Esterification (e.g., methyl esters) requires acid catalysts (H₂SO₄) but may hydrolyze under basic conditions. Monitor via IR for ester C=O (~1740 cm⁻¹) .
- Competing Reactions : Protect the formyl group with acetals during carboxymethyl derivatization .
Advanced: How to analyze its stability under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing :
- pH Stability : Incubate in buffers (pH 2–12) at 25°C, sample at 0/24/48 hrs, and quantify degradation via HPLC .
- Thermal Stability : Heat samples (40–80°C) and monitor decomposition products (e.g., decarboxylation) using GC-MS .
- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf-life .
Basic: What spectroscopic techniques best characterize this compound?
Q. Comparative Table :
| Technique | Target Functional Groups | Key Peaks/Data | Reference |
|---|---|---|---|
| ¹H NMR | Formyl, CH₂ (carboxymethyl) | δ 9.8–10.0 (CHO), δ 3.5–4.0 (CH₂) | |
| IR | Carboxylic acid, Aldehyde | ~1700 cm⁻¹ (C=O), ~2700 cm⁻¹ (CHO) | |
| HRMS | Molecular ion | [M+H]⁺ = Calculated m/z ± 0.001 |
Advanced: Which computational methods predict reactivity or binding affinity?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate frontier orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
- QSAR Models : Train models using bioactivity data of analogs (e.g., 4-fluorophenyl derivatives) to estimate IC₅₀ for new targets .
- MD Simulations : Simulate binding dynamics with receptors (e.g., 100 ns trajectories) to identify stable interactions .
Intermediate: How does the formyl group influence chemical reactivity?
Methodological Answer:
- Electrophilicity : The formyl group undergoes condensation reactions (e.g., with hydrazines to form hydrazones), useful for bioconjugation .
- Steric Effects : Bulky substituents near the formyl group may hinder reactivity; optimize solvent polarity (e.g., DMF vs. THF) to enhance accessibility .
- Redox Sensitivity : Reduce to hydroxymethyl (NaBH₄) or oxidize to carboxylic acid (KMnO₄) for functional diversification .
Advanced: Best practices for handling and storage to prevent degradation?
Q. Guidelines :
- Storage : Keep at –20°C under argon in amber vials to prevent photodegradation and oxidation .
- Handling : Use anhydrous solvents (e.g., dried DCM) and gloveboxes for moisture-sensitive reactions .
- Safety : Refer to SDS guidelines for PPE (gloves, goggles) and spill management (neutralize acids with bicarbonate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
